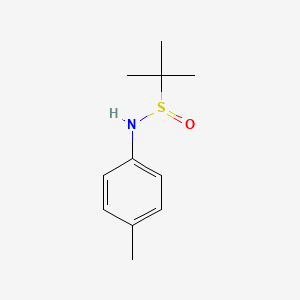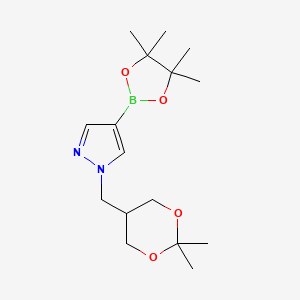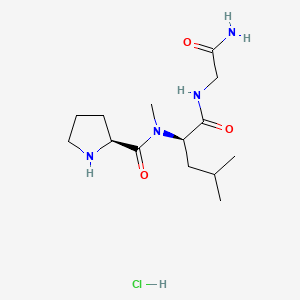
Pareptide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pareptide monohydrochloride is a metabolically stable analog of melatonin inhibitor (MIF). It is commonly used in scientific research due to its stability and specific biological activities. The compound has a molecular formula of C14H27ClN4O3 and a molecular weight of 334.84 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pareptide monohydrochloride typically involves solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method ensures high purity and yield of the final product .
Industrial Production Methods
Industrial production of Pareptide monohydrochloride follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring consistency and efficiency. The use of protecting groups and specific reagents is crucial to prevent side reactions and achieve the desired product .
化学反応の分析
Types of Reactions
Pareptide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pareptide monohydrochloride can lead to the formation of oxidized peptide derivatives, while reduction can yield reduced peptide analogs .
科学的研究の応用
Pareptide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating the biological activities of melatonin inhibitors.
Medicine: It is utilized in preclinical studies to explore its potential therapeutic effects.
Industry: It is employed in the development of peptide-based drugs and other pharmaceutical products .
作用機序
The mechanism of action of Pareptide monohydrochloride involves its interaction with specific molecular targets, such as melatonin receptors. By inhibiting melatonin, it can modulate various physiological processes, including sleep-wake cycles and immune responses. The compound’s stability allows for prolonged activity in biological systems .
類似化合物との比較
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Melatonin Inhibitors: Compounds that inhibit the activity of melatonin, similar to Pareptide monohydrochloride.
Uniqueness
Pareptide monohydrochloride is unique due to its metabolic stability, which allows for prolonged biological activity compared to other melatonin inhibitors. This stability makes it a valuable tool in scientific research and potential therapeutic applications .
特性
CAS番号 |
63236-23-7 |
|---|---|
分子式 |
C14H27ClN4O3 |
分子量 |
334.84 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O3.ClH/c1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;/h9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);1H/t10-,11+;/m0./s1 |
InChIキー |
GOTJGGBFFYUZOH-VZXYPILPSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.Cl |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



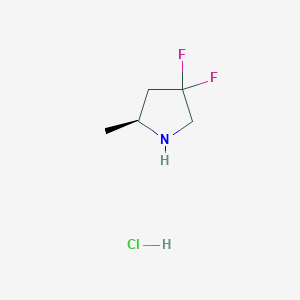
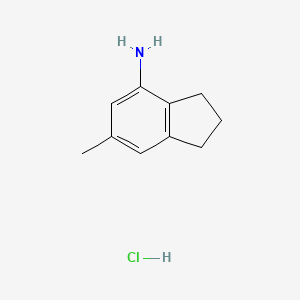

![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
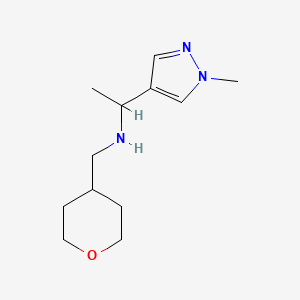
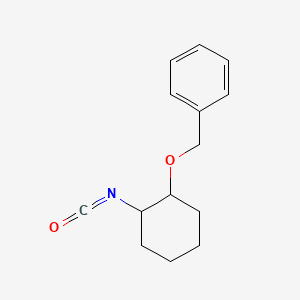
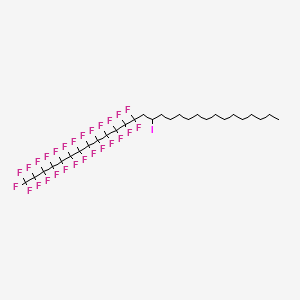
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)

![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
